2,5-Dibromo-3-hexylthiophene
Overview
Description
2,5-Dibromo-3-hexylthiophene is a chemical compound with the molecular formula C10H14Br2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 2 and 5 positions and a hexyl group at the 3 position. This compound is notable for its use as a monomer in the synthesis of conductive polymers, particularly in the field of organic electronics .
Mechanism of Action
Target of Action
2,5-Dibromo-3-hexylthiophene is primarily used as a monomer in the synthesis of conductive polymers . Its primary targets are the arylboronic acids with which it reacts to form corresponding thiophene derivatives .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed Suzuki cross-coupling reaction . This reaction involves the coupling of this compound with various arylboronic acids under controlled and optimal reaction conditions . The different substituents present on arylboronic acids significantly influence the overall properties of the resulting products .
Biochemical Pathways
The compound is involved in the synthesis of regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer used in organic electronics . It also participates in the synthesis of P3HT, which has potential applications in photocatalysis . The compound’s role in these pathways contributes to the development of materials with controllable band gaps .
Result of Action
The action of this compound results in the formation of new thiophene derivatives with varying properties depending on the substituents present on the arylboronic acids . Some of these derivatives have shown potentially good properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a catalyst, play a crucial role in the Suzuki cross-coupling reaction . Additionally, the nature of the arylboronic acids used in the reaction can significantly affect the properties of the resulting thiophene derivatives .
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various enzymes and proteins due to its conductive properties . The nature of these interactions is largely dependent on the specific biomolecules involved and the environmental conditions.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-hexylthiophene typically involves the bromination of 3-hexylthiophene. One common method is the bromination reaction using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-hexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form aryl-substituted thiophenes.
Polymerization Reactions: It is used as a monomer in the polymerization reactions to form poly(3-hexylthiophene) (P3HT), a conductive polymer.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium (Pd) catalysts and bases such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Polymerization: The polymerization of this compound to form P3HT is often carried out using nickel (Ni) or palladium (Pd) catalysts under controlled conditions.
Major Products:
Aryl-Substituted Thiophenes: Formed through substitution reactions.
Poly(3-hexylthiophene) (P3HT): A conductive polymer used in organic electronics.
Scientific Research Applications
2,5-Dibromo-3-hexylthiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,5-Dibromo-3-methylthiophene: Similar in structure but with a methyl group instead of a hexyl group.
2,5-Dibromo-3-hexylthiophene: Used in similar applications but may have different physical properties due to the variation in the alkyl chain length.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a hexyl group, which imparts distinct solubility and electronic properties. This makes it particularly suitable for use in the synthesis of poly(3-hexylthiophene), a widely studied conductive polymer in organic electronics .
Properties
IUPAC Name |
2,5-dibromo-3-hexylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2S/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYFIAVPXHGRSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
156074-98-5 | |
Record name | Thiophene, 2,5-dibromo-3-hexyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156074-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50888890 | |
Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116971-11-0, 156074-98-5 | |
Record name | 2,5-Dibromo-3-hexylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116971-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116971110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiophene, 2,5-dibromo-3-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50888890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-3-hexylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Poly(3-hexylthiophene-2,5-diyl) regioregular | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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